molecular formula C17H20N2O2 B11797605 (4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanol

(4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanol

Cat. No.: B11797605
M. Wt: 284.35 g/mol
InChI Key: FKFDXEFDTSFUQQ-UHFFFAOYSA-N
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Description

(4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanol is a complex organic compound with a molecular formula of C17H18N2O2. It is characterized by the presence of a morpholine ring, a pyridine ring, and a phenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanol typically involves multi-step organic reactions. One common method includes the reaction of 4-methyl-6-chloropyridine with morpholine under basic conditions to form the morpholinopyridine intermediate. This intermediate is then reacted with phenylmagnesium bromide (Grignard reagent) to introduce the phenyl group, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

(4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanol involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the context of its application, such as its role in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanone
  • (4-Methyl-6-morpholinopyridin-3-yl)(phenyl)ethanol

Uniqueness

(4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanol is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its morpholine and pyridine rings, along with the phenyl group, make it a valuable compound for various applications.

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

(4-methyl-6-morpholin-4-ylpyridin-3-yl)-phenylmethanol

InChI

InChI=1S/C17H20N2O2/c1-13-11-16(19-7-9-21-10-8-19)18-12-15(13)17(20)14-5-3-2-4-6-14/h2-6,11-12,17,20H,7-10H2,1H3

InChI Key

FKFDXEFDTSFUQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(C2=CC=CC=C2)O)N3CCOCC3

Origin of Product

United States

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